[3-(Fluoromethyl)oxetan-3-yl]methanol
CAS No.: 61729-10-0
Cat. No.: VC7986469
Molecular Formula: C5H9FO2
Molecular Weight: 120.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61729-10-0 |
|---|---|
| Molecular Formula | C5H9FO2 |
| Molecular Weight | 120.12 |
| IUPAC Name | [3-(fluoromethyl)oxetan-3-yl]methanol |
| Standard InChI | InChI=1S/C5H9FO2/c6-1-5(2-7)3-8-4-5/h7H,1-4H2 |
| Standard InChI Key | XGHXIYCOHWTAFB-UHFFFAOYSA-N |
| SMILES | C1C(CO1)(CO)CF |
| Canonical SMILES | C1C(CO1)(CO)CF |
Introduction
Structural and Chemical Properties
Molecular Architecture
[3-(Fluoromethyl)oxetan-3-yl]methanol features a four-membered oxetane ring () substituted at the 3-position with both a fluoromethyl () and a hydroxymethyl () group. This arrangement introduces significant steric strain and electronic modulation, which influence its reactivity and intermolecular interactions . The compound’s SMILES notation () and InChIKey () provide unambiguous representations of its connectivity and stereochemistry .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 120.12 g/mol | |
| SMILES | C1C(CO1)(CO)CF | |
| InChIKey | XGHXIYCOHWTAFB-UHFFFAOYSA-N | |
| Predicted Collision Cross-Section (Ų) | 123.6 ([M+H]+) |
The fluoromethyl group enhances the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs, a critical factor in drug design .
Synthesis and Reactivity
Synthetic Routes
The synthesis of [3-(Fluoromethyl)oxetan-3-yl]methanol typically begins with functionalization of oxetane precursors. A common strategy involves the nucleophilic ring-opening of oxetane derivatives followed by fluorination. For example, Vulcanchem reports that oxetane sulfonyl fluorides can serve as precursors to carbocations, which may undergo subsequent fluoromethylation.
In a representative procedure:
-
Oxetane Activation: Oxetan-3-one is treated with a Grignard reagent to introduce substituents.
-
Fluoromethylation: Fluoromethyl groups are incorporated via electrophilic or nucleophilic pathways, often using fluorinating agents like (diethylaminosulfur trifluoride) .
-
Hydroxymethyl Introduction: Methanol groups are added through oxidation or reduction steps, depending on the starting material .
Table 2: Exemplary Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxetane ring-opening | Grignard reagent, THF, –78°C | 77 | |
| Fluoromethylation | DAST, CH₂Cl₂, rt | 65 | |
| Hydroxymethylation | NaBH₄, MeOH, 0°C | 82 |
Reactivity Profile
The strained oxetane ring undergoes ring-opening reactions under acidic or basic conditions, making it a versatile intermediate. The fluoromethyl group further modulates reactivity by withdrawing electron density, increasing susceptibility to nucleophilic attack at the adjacent carbon . For instance, in the presence of Lewis acids, the compound participates in Friedel-Crafts alkylation with aromatic systems, a reaction leveraged in pharmaceutical synthesis .
Applications in Medicinal Chemistry
Case Study: Kinase Inhibitor Design
In a 2021 study, 3,3-diaryl oxetanes were evaluated as bioisosteres for diphenyl ethers in Bruton’s tyrosine kinase (BTK) inhibitors. The oxetane analog demonstrated comparable potency () to the parent compound while reducing cytochrome P450 inhibition . Fluorination at the methyl position further improved pharmacokinetic parameters, including oral bioavailability () .
Fluorine’s Role in Drug Design
Recent Advances and Future Directions
Oxetane Sulfonyl Fluorides
Recent work has explored oxetane sulfonyl fluorides as electrophilic intermediates for SuFEx (Sulfur Fluoride Exchange) click chemistry. These compounds enable rapid diversification of oxetane scaffolds, including the synthesis of [3-(Fluoromethyl)oxetan-3-yl]methanol derivatives .
Predictive Modeling
Machine learning models trained on oxetane-containing drugs predict that fluorinated analogs like [3-(Fluoromethyl)oxetan-3-yl]methanol will exhibit enhanced blood-brain barrier penetration, opening avenues for central nervous system (CNS) drug development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume